Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Methyl 1,2-diphenylpyrrolidine-3-carboxylate
Comparison: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and a phenyl group at the 4-position of the pyrrolidine ring.
Biological Activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's interactions with biological systems, its pharmacological potential, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which includes a five-membered ring containing one nitrogen atom. The molecular formula is C12H16ClNO2, and it is commonly encountered in the form of a hydrochloride salt, which enhances its solubility and stability in biological environments. The presence of the methyl group at position one contributes to its distinct chemical properties and potential biological activities.
Biological Activity Overview
The biological activity of this compound primarily stems from its interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Research indicates that the compound may influence receptor activity and downstream signaling pathways, suggesting potential applications in neuropharmacology for treating neurological disorders .
Key Biological Activities
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems. Binding affinity studies indicate that it may modulate receptor activity associated with dopamine and serotonin, which are critical in mood regulation and cognitive functions .
- Antimicrobial Properties : Preliminary investigations suggest that similar compounds exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown higher antibacterial properties than traditional antibiotics like Oxytetracycline. Minimum inhibitory concentrations (MIC) for related compounds range from 7.8 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Activity : Some studies have evaluated the anticonvulsant properties of related pyrrolidine derivatives. These derivatives demonstrated protective effects against seizures in animal models, indicating potential therapeutic applications in epilepsy treatment .
Neuropharmacological Studies
A series of pharmacological studies have been conducted to determine the interaction of this compound with specific receptors:
Antimicrobial Activity Assessment
Research comparing the antimicrobial efficacy of this compound against standard antibiotics revealed promising results:
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 15.6 | 31.25 |
Oxytetracycline | Staphylococcus aureus | 62.5 | 125 |
The data indicates that the compound exhibits superior antibacterial activity compared to Oxytetracycline, particularly against Gram-positive bacteria .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H |
InChI Key |
ZARJSZGXVPWETL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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